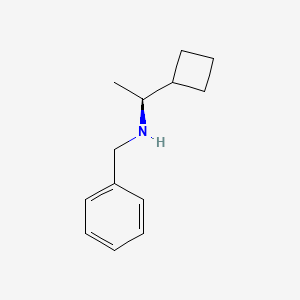

(S)-N-benzyl-1-cyclobutylethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

(1S)-N-benzyl-1-cyclobutylethanamine |

InChI |

InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3/t11-/m0/s1 |

InChI Key |

VSIGGXVZUYOVCJ-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1CCC1)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C1CCC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S N Benzyl 1 Cyclobutylethanamine and Analogous Chiral Cyclobutyl Amines

Stereoselective and Enantioselective Synthesis Routes

The direct synthesis of a specific enantiomer, like the (S)-isomer of N-benzyl-1-cyclobutylethanamine, is often more efficient than resolving a racemic mixture. wikipedia.org Several strategies have been developed to achieve this, each with its own advantages and limitations.

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols, which are versatile precursors to chiral amines. biomedpharmajournal.orgnih.gov This approach involves the use of a chiral catalyst or reagent to selectively reduce a ketone to one of its two possible enantiomeric alcohol products. wikipedia.org

For the synthesis of chiral cyclobutyl amines, a relevant prochiral ketone precursor would be cyclobutyl methyl ketone. The asymmetric reduction of this ketone would yield a chiral 1-cyclobutylethanol. This alcohol can then be converted to the corresponding amine through various methods, such as activation of the hydroxyl group followed by nucleophilic substitution with benzylamine (B48309).

Commonly used methods for asymmetric ketone reduction include:

Catalytic Hydrogenation: Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, combined with chiral ligands like BINAP or diphosphine/diamine ligands, are highly effective for the enantioselective hydrogenation of ketones. wikipedia.orgnih.gov These reactions often provide high enantiomeric excess (ee) and yields. nih.gov

Biocatalysis: Enzymes, such as those found in baker's yeast or other plant tissues, can be used to reduce ketones with high enantioselectivity under mild reaction conditions. biomedpharmajournal.orgnih.gov This method is often considered a green chemistry approach.

Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral boranes (e.g., Alpine-Borane) or chiral aluminum hydrides can achieve high enantioselectivity. wikipedia.org However, the need for stoichiometric amounts of the chiral reagent is a drawback. wikipedia.org

The choice of reducing agent and reaction conditions is crucial for achieving high enantioselectivity. For instance, the reduction of acetophenone (B1666503) and its derivatives using biocatalysts like baker's yeast in the presence of polymethylhydrosiloxane (B1170920) (PMHS) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be highly efficient. biomedpharmajournal.org

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach can be applied to the synthesis of chiral cyclobutyl amines.

A general strategy involves the reaction of a cyclobutyl-containing molecule with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions on this intermediate are then directed by the stereocenter of the auxiliary. For example, a chiral auxiliary could be attached to a cyclobutanecarboxylic acid derivative, followed by a series of reactions to introduce the aminomethyl group. The separation of the resulting diastereomers, followed by the removal of the chiral auxiliary, would yield the enantiomerically enriched cyclobutylamine (B51885) derivative.

Catalytic Enantioselective Amination and Reductive Amination

Catalytic enantioselective amination and reductive amination are among the most direct and versatile methods for synthesizing chiral amines. researchgate.net These methods involve the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst to form a chiral amine.

Reductive amination proceeds in two steps: the formation of an imine intermediate from a carbonyl compound and an amine, followed by the asymmetric reduction of the imine to the target chiral amine. researchgate.net For the synthesis of (S)-N-benzyl-1-cyclobutylethanamine, this would involve the reaction of cyclobutyl methyl ketone with benzylamine to form the corresponding imine, which is then asymmetrically reduced. Imine reductase (IRED) and reductive aminase (RedAm) enzymes are increasingly used for this purpose. researchgate.net

Catalytic enantioselective amination directly converts a C-H bond to a C-N bond with high stereocontrol. While challenging, this approach offers a highly atom-economical route to chiral amines.

The success of these methods relies heavily on the development of effective chiral catalysts. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly used in asymmetric hydrogenations of the intermediate enamines. youtube.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. youtube.comnih.gov Terpenes, amino acids, and carbohydrates are common chiral pool sources. nih.gov For the synthesis of chiral cyclobutane (B1203170) derivatives, terpenes like α-pinene and verbenone (B1202108) are particularly useful. researchgate.net

The synthesis of chiral cyclobutyl synthons can be achieved through the oxidative cleavage of these bicyclic terpenes. researchgate.net For example, ruthenium-catalyzed oxidative cleavage of (-)-α-pinene can yield (-)-cis-pinonic acid, a functionalized cyclobutane derivative, which can then be further elaborated into the desired chiral cyclobutylamine. researchgate.net This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Classical Resolution Techniques for Racemic Precursors

When a stereoselective synthesis is not feasible or is inefficient, classical resolution of a racemic mixture is a common alternative. wikipedia.org This method involves separating the enantiomers of a racemic precursor, such as racemic 1-cyclobutylethanamine.

The most common method for resolving a racemic amine is through the formation of diastereomeric salts. wikipedia.orgpbworks.com This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. pbworks.comlibretexts.org

Common chiral resolving agents for amines include:

(+)-Tartaric acid pbworks.comlibretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid wikipedia.orglibretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

After separation, the desired diastereomeric salt is treated with a base to liberate the free, enantiomerically pure amine. pbworks.com A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, although the unwanted enantiomer can sometimes be racemized and recycled. wikipedia.orgrsc.org

| Resolving Agent | Target Compound | Separation Method |

| (+)-Tartaric acid | Racemic α-methylbenzylamine | Fractional Crystallization |

| (S)-Mandelic acid | Racemic alcohol | Diastereomeric salt formation |

Derivatization and Structural Modification of N-Benzyl Amines

The N-benzyl group in N-benzyl-1-cyclobutylethanamine can be a versatile handle for further structural modifications. Derivatization is often performed to alter the compound's physical or biological properties.

One common modification is the benzylation of the amine nitrogen. This can be achieved by reacting the corresponding primary or secondary amine with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. osti.gov This can be useful for introducing a protecting group or for synthesizing tertiary amines with specific properties.

Another important modification is the cleavage of the N-benzyl group . This is often a necessary step in a synthetic sequence to deprotect the amine and allow for further functionalization. Catalytic hydrogenation is a common method for N-debenzylation, where the C-N bond is cleaved in the presence of a palladium or platinum catalyst and a hydrogen source.

Structural modifications can also be made to the benzyl ring itself. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the aromatic ring, leading to a library of analogs with potentially different biological activities. For instance, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives with various substitutions on the aromatic ring have been synthesized and evaluated for their antibacterial activity. nih.gov

Strategies for N-Alkylation and N-Acylation

N-alkylation and N-acylation are fundamental transformations for the synthesis and derivatization of amines. These reactions introduce alkyl or acyl groups onto the nitrogen atom, modifying the amine's properties and enabling further functionalization.

A common challenge in N-alkylation is controlling the extent of alkylation, as the product amine is often more nucleophilic than the starting material, leading to overalkylation. acs.org To overcome this, methods for selective monoalkylation have been developed. One such approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. This "self-limiting" alkylation proceeds through a highly nucleophilic pyridinium (B92312) ylide intermediate. After monoalkylation, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing further reaction. acs.org

Reductive amination and metal-catalyzed C-N coupling are also widely used methods for synthesizing secondary amines. acs.org Catalytic N-alkylation of amines with alcohols offers a green alternative to traditional methods that use alkyl halides. rsc.orgnih.gov For instance, cobalt(II) complexes have been shown to be effective catalysts for the N-alkylation of various amines with both primary and secondary alcohols, proceeding through a hydrogen auto-transfer (HAT) pathway. rsc.org Similarly, halide clusters of tungsten, niobium, molybdenum, and tantalum supported on silica (B1680970) gel can catalyze the N-alkylation of aliphatic, alicyclic, and aromatic amines with primary alcohols. elsevierpure.com

The following table summarizes various catalytic systems employed for N-alkylation reactions:

| Catalyst System | Amine Substrate | Alkylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Co(II)-complex of an inverse triazolyl-pyridine ligand | Various amines | Primary and secondary alcohols | Homogeneous catalysis, hydrogen auto-transfer (HAT) pathway, tolerates various functional groups. | rsc.org |

| (H3O)2[(W6Cl8)Cl6]·6H2O on silica gel | Piperidine, pyrrolidine, butylamine, aniline | Primary alcohols (e.g., methanol, ethanol) | Heterogeneous catalysis, selective for primary alcohols. | elsevierpure.com |

| N,N-bidentate-Co(II) complexes | Heteroaromatic amines (e.g., aminopyridine) | Aryl, aliphatic, acyclic, and cyclic alcohols | Proceeds via borrowing hydrogen pathway, environmentally benign. | nih.gov |

N-acylation is another key strategy for modifying amines. While specific examples for this compound are not detailed in the provided search results, general methods for N-acylation are well-established in organic synthesis and would be applicable.

Regioselective Functionalization Approaches

The regioselective functionalization of the cyclobutane ring is a significant challenge due to the similar reactivity of its C-H bonds. However, recent advances in C-H functionalization have provided powerful tools to address this.

Rhodium(II) catalysis has emerged as a potent method for the regioselective C-H functionalization of arylcyclobutanes. By selecting the appropriate rhodium catalyst, it is possible to direct functionalization to either the C1 (benzylic) or C3 position. For instance, the use of Rh₂(S-TCPTAD)₄ as a catalyst favors functionalization at the electronically preferred tertiary benzylic C1 site. nih.gov In contrast, a more sterically demanding catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ directs the reaction to the sterically most accessible secondary C3 position. nih.gov These reactions typically involve the use of aryl diazoacetates as the carbene source. nih.gov

The following table highlights the regioselective functionalization of arylcyclobutanes using different rhodium catalysts:

| Catalyst | Position of Functionalization | Rationale for Selectivity | Reference |

|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | C1 (tertiary benzylic site) | Relatively uncrowded catalyst, reacts at the electronically preferred site. | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 (secondary site) | Sterically demanding catalyst, reacts at the sterically most accessible site. | nih.gov |

Organocatalysis also offers valuable strategies for the synthesis of functionalized chiral cyclobutane derivatives. For example, (S)-proline can catalyze direct asymmetric aldol (B89426) reactions of 1-phenylthiocyclobutane carboxaldehydes with ketones, leading to chiral adducts that can be further transformed into various spirocyclic cyclobutane derivatives. mdpi.com Furthermore, enantioselective aldol reactions between 2-hydroxycyclobutanone and aromatic aldehydes have been achieved using (S)-tryptophan as an organocatalyst, yielding 2,2-disubstituted cyclobutanones with high regioselectivity. mdpi.com

N-Benzyl Deprotection Strategies in the Context of Amine Synthesis

The benzyl group is a common protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. The deprotection of N-benzyl groups is a crucial final step in many synthetic sequences leading to primary or secondary amines.

Catalytic hydrogenation is a widely employed method for N-benzyl deprotection. Palladium on carbon (Pd/C) is a common catalyst for this transformation, which is considered a green and sustainable method. acs.org However, the strong coordination of the product amine to the palladium surface can sometimes lead to catalyst deactivation, necessitating high pressures or temperatures. acs.org To address this, mixed catalyst systems have been developed. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. acs.orgresearchgate.net The acidic Nb₂O₅/C likely protonates the amine, reducing its coordination to the palladium catalyst. acs.org

Another common method for N-benzyl deprotection is transfer hydrogenation, using a hydrogen donor such as ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C. sciencemadness.org For this reaction to be effective, it is often necessary to run the reaction in an acidified solution, for example, using ethanol (B145695) containing HCl. sciencemadness.org The acid neutralizes the amine, preventing it from poisoning the catalyst. sciencemadness.org

Oxidative debenzylation offers an alternative to hydrogen-based methods. Reagents such as ceric ammonium nitrate (B79036) (CAN) can be used to cleave the N-benzyl group. acs.orgresearchgate.net Other oxidative systems include Oxone, N-iodosuccinimide (NIS), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). acs.org

The following table summarizes various methods for N-benzyl deprotection:

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Green and sustainable, but can require high pressure/temperature. | acs.org |

| Facilitated Catalytic Hydrogenation | H₂, Pd/C, Nb₂O₅/C | Milder conditions, catalyst is reusable. | acs.orgresearchgate.net |

| Transfer Hydrogenation | Ammonium formate, Pd/C, acid (e.g., HCl) | Avoids the use of hydrogen gas, requires acidic conditions. | sciencemadness.org |

| Oxidative Debenzylation | Ceric ammonium nitrate (CAN), Oxone, NIS, DDQ | Alternative to hydrogenation, useful when other functional groups are sensitive to reduction. | acs.orgresearchgate.net |

Role of S N Benzyl 1 Cyclobutylethanamine As a Chiral Building Block in Advanced Organic Synthesis

Application in C-C Bond Forming Reactions

The steric and electronic properties of (S)-N-benzyl-1-cyclobutylethanamine suggest its suitability for directing the stereochemical outcome of several important carbon-carbon bond-forming reactions.

In theory, this compound can be converted into a chiral enamine or a chiral lithium amide base. When used to generate an enolate from a prochiral ketone, the chiral environment provided by the cyclobutylethanamine moiety could effectively shield one face of the resulting enolate. Subsequent reaction with an aldehyde would then proceed with high diastereoselectivity, favoring the formation of one diastereomeric aldol (B89426) adduct over the other. The bulky cyclobutyl group would play a crucial role in establishing a well-defined transition state, thereby enhancing the level of stereoinduction.

Hypothetical Diastereoselective Aldol Reaction:

| Ketone | Aldehyde | Chiral Amine Base Derived from this compound | Expected Major Diastereomer |

| Cyclohexanone | Benzaldehyde | Lithium (S)-N-benzyl-1-cyclobutylethylamide | syn or anti aldol adduct |

| Propiophenone | Isobutyraldehyde | Lithium (S)-N-benzyl-1-cyclobutylethylamide | syn or anti aldol adduct |

In the context of Michael additions, this compound can be employed to form a chiral enamine from a donor ketone or aldehyde. This enamine would then undergo conjugate addition to an α,β-unsaturated carbonyl compound. The stereochemical outcome of the addition would be dictated by the chiral amine, which directs the approach of the Michael acceptor to one of the enamine's diastereotopic faces. This strategy would lead to the formation of an enantioenriched 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium ion.

Analogous to systems like N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, which are used in [3+2] cycloadditions to form pyrrolidines, this compound could potentially be functionalized to act as a chiral azomethine ylide precursor. The chirality inherent in the cyclobutylethanamine backbone would be expected to control the facial selectivity of the cycloaddition with various dipolarophiles, such as electron-deficient alkenes. This would provide a pathway to optically active, substituted pyrrolidines.

Computational Chemistry and Theoretical Studies of S N Benzyl 1 Cyclobutylethanamine

Conformational Analysis and Stereoisomer Distribution

The biological activity and catalytic performance of chiral amines are intrinsically linked to their three-dimensional structure. Conformational analysis of (S)-N-benzyl-1-cyclobutylethanamine is crucial for understanding its interactions in a chiral environment. Computational methods can predict the stable conformations of the molecule and the energy barriers between them.

Key Research Findings:

Rotational Barriers: Studies on similar N-benzyl amines have shown that the rotation around the N-CH(Ar) bond can lead to distinct, stable conformers. The energy barriers for these rotations are typically in the range of a few kcal/mol, suggesting that multiple conformations may be populated at room temperature iaea.org.

Influence of Substituents: The size and nature of the alkyl group attached to the chiral carbon significantly influence the conformational preferences. The cyclobutyl group in this compound imposes specific steric constraints that dictate the most stable arrangement of the substituents around the chiral center.

Stereoisomer Population: Theoretical calculations can estimate the relative energies of different stereoisomers, allowing for the prediction of their population distribution at a given temperature. This is particularly important for understanding the molecule's behavior in solution.

Table 1: Predicted Relative Energies of Conformers for a Model N-benzyl Alkyl Amine This table is illustrative and based on typical findings for similar molecules. Specific values for this compound would require dedicated calculations.

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Anti | 180 | 0.00 | 65 |

| Gauche 1 | 60 | 0.85 | 20 |

| Gauche 2 | -60 | 1.20 | 15 |

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Both Quantum Mechanical (QM) and Molecular Mechanics (MM) methods are employed to study chiral amines. QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are essential for studying reaction mechanisms and spectroscopic properties nih.govscielo.brresearchgate.net. MM methods, on the other hand, are computationally less expensive and are well-suited for exploring the vast conformational space of flexible molecules.

Key Research Findings:

DFT for Accurate Geometries: DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d)), are widely used to obtain optimized geometries and relative energies of different conformers and stereoisomers of N-benzyl amine derivatives nih.gov.

MM for Conformational Searching: For a molecule with multiple rotatable bonds like this compound, a thorough conformational search is often performed using MM force fields (e.g., MMFF94) to identify low-energy conformers. These are then typically re-optimized at a higher level of theory (DFT).

Hybrid QM/MM Approaches: In the context of its interaction with other molecules, such as in a catalytic system, hybrid QM/MM methods can be employed. The chiral amine and its immediate interacting partners are treated with QM, while the rest of the system is described by MM. This approach balances accuracy and computational cost.

Prediction of Reactivity and Selectivity in Catalytic Systems

Chiral amines like this compound are valuable as catalysts or ligands in asymmetric synthesis. Computational chemistry plays a pivotal role in understanding and predicting their performance in such catalytic systems.

Key Research Findings:

Transition State Modeling: The stereochemical outcome of a catalyzed reaction is determined by the relative energies of the transition states leading to the different stereoisomers. DFT calculations are instrumental in locating and characterizing these transition states acs.org.

Enantioselectivity Prediction: By comparing the activation energies for the formation of the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted. This allows for the in silico screening of potential catalysts and the rational design of more selective ones nih.govchiralpedia.com.

Role of Non-covalent Interactions: Computational studies have highlighted the importance of non-covalent interactions, such as hydrogen bonding and steric repulsion, in controlling the stereoselectivity of chiral amine-catalyzed reactions acs.org. For this compound, the orientation of the benzyl (B1604629) and cyclobutyl groups would play a crucial role in directing the approach of a substrate.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanism of chemical reactions. For reactions catalyzed by chiral amines, this involves identifying all intermediates and transition states along the reaction pathway.

Key Research Findings:

Enamine and Iminium Ion Intermediates: Chiral primary and secondary amines often function as organocatalysts by forming enamine or iminium ion intermediates with carbonyl compounds alfachemic.com. Computational studies can model the formation and reactivity of these key intermediates.

Proton Transfer Steps: Many catalytic cycles involving amines include crucial proton transfer steps. Computational modeling can help to identify the proton source and sink and to calculate the energy barriers associated with these transfers.

Bifunctional Catalysis: In some cases, different parts of the catalyst molecule play distinct roles. For instance, the amine group might act as a nucleophile, while another part of the molecule acts as a Brønsted acid or base. Computational studies can unravel these intricate bifunctional mechanisms acs.org.

Spectroscopic Property Predictions relevant to structural research (e.g., advanced NMR/IR for conformational studies)

Computational chemistry can predict various spectroscopic properties, which, when compared with experimental data, can provide strong evidence for the proposed structure and conformation of a molecule.

Key Research Findings:

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. Comparing calculated and experimental chemical shifts can help in assigning signals and confirming the structure of this compound scielo.brnih.gov. Discrepancies between predicted and experimental values can often be rationalized in terms of specific conformational or solvent effects.

IR Frequency Calculations: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies are often scaled to better match the experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing insights into the bonding and functional groups present in the molecule nih.govresearchgate.net.

Conformational Effects on Spectra: Different conformers of a molecule can have distinct NMR and IR spectra. By calculating the spectra for various low-energy conformers and comparing them with the experimental data, it is possible to gain information about the predominant conformation in solution researchgate.net.

Table 2: Predicted Spectroscopic Data for a Model N-benzyl Alkyl Amine This table is illustrative and based on typical findings for similar molecules. Specific values for this compound would require dedicated calculations.

| Spectroscopic Property | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ||

| Benzylic CH | 4.0 - 4.5 | Dependent on conformation |

| Aromatic CH | 7.2 - 7.5 | Typical aromatic region |

| Cyclobutyl CH | 1.5 - 2.5 | Complex multiplet |

| ¹³C NMR Chemical Shift (ppm) | ||

| Benzylic C | 50 - 60 | Sensitive to substitution |

| Aromatic C | 125 - 140 | Characteristic pattern |

| Cyclobutyl C | 20 - 40 | Varies with position |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3300 - 3400 | Characteristic of secondary amines |

| C-N Stretch | 1100 - 1200 | Confirms amine functionality |

Advanced Analytical Methodologies for Stereochemical Purity in Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of a chiral substance. heraldopenaccess.us This technique involves the separation of enantiomers by using a chiral stationary phase (CSP) or a chiral mobile phase additive. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common platforms for this purpose. heraldopenaccess.us

The fundamental principle of chiral chromatography lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different energies of interaction, leading to different retention times for each enantiomer, thus allowing for their separation and quantification.

For a compound like (S)-N-benzyl-1-cyclobutylethanamine, chiral HPLC is a particularly suitable method. The choice of the CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral amines. heraldopenaccess.usresearchgate.net The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the mobile phase composition being optimized to achieve the best resolution. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant one.

Hypothetical Chiral HPLC Analysis Data for this compound

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1260 Infinity II |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection (UV) | 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Calculated Enantiomeric Excess (ee) | >99% |

Spectroscopic Techniques for Stereochemical Characterization (e.g., CD, VCD, advanced NMR)

While chromatography excels at quantifying enantiomeric purity, spectroscopic techniques are indispensable for elucidating the absolute configuration of a chiral molecule.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic CD (ECD) operates in the UV-visible region, providing information about the stereochemistry around chromophores. For this compound, the benzene (B151609) ring constitutes a chromophore that would give rise to characteristic CD signals.

VCD is an analogous technique that operates in the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation by vibrational transitions. researchgate.netnih.gov A key advantage of VCD is that all molecules with chiral centers have VCD spectra, not just those with UV-Vis chromophores. The experimental VCD spectrum, when compared with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the S-enantiomer), can provide unambiguous assignment of the absolute stereochemistry. nih.gov

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can be used to determine enantiomeric excess. When a chiral auxiliary is added to a solution of a racemic or enantioenriched sample, it forms diastereomeric complexes that can be distinguished in the NMR spectrum, typically by observing separate signals for the two enantiomers.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of atoms within a molecule, which can help to determine the relative stereochemistry in more complex structures. For a molecule like this compound, the protons of the CH2 group of the benzyl (B1604629) moiety are diastereotopic due to the adjacent stereocenter. This means they are in different chemical environments and can exhibit distinct chemical shifts and couplings in the ¹H NMR spectrum, which is a direct consequence of the molecule's chirality.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 3.85 | d, J = 13.5 Hz | 1H | Diastereotopic N-CH₂-Ph |

| 3.75 | d, J = 13.5 Hz | 1H | Diastereotopic N-CH₂-Ph |

| 2.80 | m | 1H | CH-NH |

| 1.80-2.10 | m | 5H | Cyclobutyl protons |

| 1.60-1.75 | m | 2H | Cyclobutyl protons |

| 1.15 | d, J = 6.5 Hz | 3H | CH₃ |

| 1.50 | br s | 1H | NH |

Future Research Directions and Synthetic Prospects

Development of Novel Stereoselective Synthetic Methodologies

The efficient synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal and materials chemistry. openaccessgovernment.orgnih.gov For a specific target like (S)-N-benzyl-1-cyclobutylethanamine, future research will likely focus on advancing stereoselective synthetic routes that offer high yields, excellent enantiomeric purity, and operational simplicity.

A primary avenue for exploration is the asymmetric reductive amination of a suitable prochiral ketone, cyclobutyl ethyl ketone, with benzylamine (B48309). This remains one of the most powerful and direct methods for chiral amine synthesis. nih.govacs.org Future work would involve the design and application of novel chiral catalysts for this transformation. Transition metal catalysts based on iridium, rhodium, or ruthenium, paired with sophisticated chiral phosphine (B1218219) ligands, are prime candidates. acs.org Research could focus on developing catalysts that are not only highly enantioselective for this specific substrate but are also more robust, require lower catalyst loadings, and operate under milder conditions.

Another promising direction is the use of biocatalysis . Engineered enzymes, such as ω-transaminases and amine dehydrogenases, offer unparalleled stereoselectivity under environmentally benign aqueous conditions. nih.gov Future research could involve screening for or engineering a transaminase that can efficiently convert cyclobutyl ethyl ketone to the corresponding (S)-amine using an inexpensive amine donor. Similarly, developing an amine dehydrogenase capable of the direct asymmetric amination of the ketone would be a significant step towards a highly sustainable synthesis. nih.gov

| Synthetic Method | Precursors | Potential Catalyst/Reagent | Anticipated Advantage |

| Asymmetric Reductive Amination | Cyclobutyl ethyl ketone, Benzylamine | Chiral Iridium or Rhodium complexes with phosphine ligands | High enantioselectivity, broad substrate scope. acs.org |

| Biocatalytic Transamination | Cyclobutyl ethyl ketone, Amine donor | Engineered ω-Transaminase | Excellent enantiopurity (>99% ee), mild reaction conditions, sustainable. nih.govhims-biocat.eu |

| Asymmetric Hydrogenation of Enamines | N-benzyl-1-cyclobutylenamine | Chiral transition metal catalysts | High atom economy, direct route. nih.gov |

Exploration of New Catalytic Applications

Chiral amines and their derivatives are frequently employed as ligands in asymmetric catalysis, serving to induce stereoselectivity in a wide range of chemical transformations. nih.gov A significant future research direction for this compound lies in exploring its potential to act as a chiral ligand or auxiliary in new catalytic applications.

The structural features of this compound, namely the chiral center adjacent to a nitrogen atom and the sterically distinct cyclobutyl and methyl groups, make it an interesting candidate for a chiral ligand. After coordination to a metal center (e.g., copper, palladium, zinc), the resulting complex could be screened as a catalyst in reactions such as asymmetric additions to aldehydes and imines, allylic alkylations, or cyclopropanations. mdpi.com The unique steric profile of the cyclobutane (B1203170) ring could impart novel selectivity compared to more common alkyl or aryl substituents.

For instance, chiral 1,2-diamines are powerful ligands in copper-catalyzed reactions. nih.gov Derivatives of this compound could potentially be elaborated into novel diamine ligands and tested in reactions like the asymmetric α-addition of ketimines to aldimines. nih.gov

Design of Advanced Chiral Ligands and Organocatalysts

Building upon its potential in catalysis, a dedicated research effort can be directed towards the rational design of more sophisticated chiral ligands and organocatalysts derived from this compound. The amine functionality serves as a versatile handle for chemical modification.

Chiral Ligand Design: The secondary amine can be functionalized to create a variety of bidentate or tridentate ligands. For example, reaction with 2-diphenylphosphinobenzaldehyde followed by reduction would yield a P,N-ligand. Such ligands are highly effective in transition metal catalysis. The combination of the rigid, sterically demanding cyclobutyl group with other coordinating atoms could lead to ligands with unique bite angles and chiral pockets, potentially enabling challenging transformations with high selectivity.

Organocatalyst Design: Asymmetric organocatalysis has become a major pillar of organic synthesis. beilstein-journals.org Chiral amines are central to many organocatalytic systems, often activating substrates through the formation of enamines or iminium ions. This compound itself could be evaluated as a catalyst for reactions like the Michael addition of aldehydes to nitro-olefins. Furthermore, it can serve as a scaffold for more complex organocatalysts. For example, conversion into a chiral squaramide or thiourea (B124793) derivative could yield potent dual hydrogen-bond-donating catalysts for a variety of enantioselective reactions. beilstein-journals.org The lipophilicity and steric bulk of the cyclobutyl group could influence catalyst solubility and the stereochemical outcome of the catalyzed reaction.

Integration with Flow Chemistry and Sustainable Synthesis Principles

Modern chemical synthesis places a strong emphasis on sustainability, which includes improving energy efficiency, reducing waste, and utilizing safer reagents and processes. openaccessgovernment.orghims-biocat.eu Future research on this compound should incorporate these principles, with flow chemistry offering a particularly powerful platform.

The synthesis of related N-benzyl amines has been successfully translated to continuous flow reactors. durham.ac.ukmdpi.com These systems offer enhanced safety, better temperature and pressure control, and the potential for easier scale-up compared to traditional batch processes. A future objective would be to develop a continuous flow synthesis for this compound. This could involve pumping a stream of the starting materials (e.g., ketone and amine) and a hydrogen source over a packed bed of a heterogeneous chiral catalyst. This setup would not only allow for continuous production but also facilitate catalyst recovery and reuse, a key principle of green chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.